molecular formula C15H18N2O2S B512789 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 335205-91-9

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B512789
CAS No.: 335205-91-9
M. Wt: 290.4g/mol
InChI Key: TWDBMAVJFNMPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It consists of a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 6, and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.

    Reduction: Formation of 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the binding to the target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: A related compound with a similar pyridine core but lacking the sulfonamide group.

    2,2,6,6-Tetramethylpiperidine: Another compound with a similar methyl-substituted structure but with a piperidine ring instead of a pyridine ring.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with a similar sulfonamide group but different substituents.

Uniqueness

2,4,6-Trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide core with a 6-methylpyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-7-5-6-13(4)16-14/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBMAVJFNMPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 5
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 6
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.